N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a hybrid heterocyclic compound combining a 1,3,5-triazine core with a benzoxazole-carboxamide moiety. The triazine ring is substituted with dimethoxy groups at positions 4 and 6, while the benzoxazole component is functionalized with a phenyl group at position 3 and a carboxamide linker at position 3. The compound’s synthesis likely involves amidation reactions mediated by coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), as evidenced by similar protocols in related studies .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-27-19-22-16(23-20(24-19)28-2)11-21-18(26)13-8-9-15-14(10-13)17(29-25-15)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYYWUXVAFTINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoxazole moiety and a triazine derivative. Its molecular formula is CHNO, with a molecular weight of approximately 342.35 g/mol. The presence of methoxy groups enhances its solubility and biological activity.
Antibacterial Activity
Research has demonstrated that benzoxazole derivatives exhibit significant antibacterial properties. For instance:
- Inhibition against Xanthomonas species : The compound has shown effective inhibition against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri, with minimum inhibitory concentrations (MIC) reported at 47.6 mg/L and 36.8 mg/L respectively .
- Mechanism of action : The antibacterial activity is attributed to the up-regulation of succinate dehydrogenase (SDH), which disrupts bacterial oxidative phosphorylation and inhibits reproduction .
Antiviral Activity
The compound also displays promising antiviral properties:
- Activity against Tobacco Mosaic Virus (TMV) : In studies, it exhibited protective activity against TMV, with inhibition rates of 52.23% and 54.41% at varying concentrations .
- Role of substituents : The introduction of electron-donating groups in the benzothiazole ring significantly enhances antiviral activity, indicating the importance of molecular structure in efficacy .
Anticancer Activity
Benzoxazole derivatives are recognized for their anticancer potential:
- Inhibition of Cancer Cell Lines : Compounds similar to this compound have been tested against various cancer cell lines with promising results. For example:
Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) | Inhibition Rate (%) |
|---|---|---|---|
| Antibacterial | Xanthomonas oryzae | 47.6 mg/L | - |
| Xanthomonas citri | 36.8 mg/L | - | |
| Antiviral | Tobacco Mosaic Virus | - | 52.23% |
| - | 54.41% | ||
| Anticancer | Human melanoma (A375) | - | Significant cytotoxicity |
Case Studies
- Antibacterial Mechanism Study : A study highlighted that the compound's mechanism involves the modulation of metabolic pathways in bacteria, specifically targeting oxidative phosphorylation pathways to inhibit growth effectively .
- Antiviral Efficacy Assessment : Another research focused on the structural modifications of benzoxazole derivatives to enhance their protective effects against TMV, demonstrating how slight changes in chemical structure can lead to significant variations in biological activity .
- Cytotoxicity Evaluation : A detailed investigation into the cytotoxic effects on various cancer cell lines revealed that certain substitutions on the benzoxazole ring could enhance anticancer properties significantly .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique architecture invites comparison with other triazine- and heterocycle-containing derivatives. Below is a detailed analysis of its structural analogs, focusing on functional groups, applications, and synthesis.
Triazine-Based Agrochemicals
Triazine derivatives are prevalent in agrochemicals due to their stability and ability to interact with biological targets. Key comparisons include:
Triafamone (CAS: N-[2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbonyl]-6-fluorophenyl]-1,1-difluoro-N-methylmethanesulfonamide):
- Structure : Shares the 4,6-dimethoxy-1,3,5-triazine core but replaces the benzoxazole-carboxamide with a fluorophenyl-sulfonamide group.
- Application : Registered as a pesticide (herbicide or insecticide) in India .
- Key Difference : The sulfonamide group in Triafamone enhances its herbicidal activity by targeting acetolactate synthase (ALS) enzymes, whereas the carboxamide linkage in the target compound may confer distinct binding properties.
- Cinosulfuron (ISO Name: N-(((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)carbonyl)-2-(2-methoxyethoxy)benzenesulfonamide): Structure: Features a sulfonamide-urea bridge instead of a benzoxazole-carboxamide. Application: Herbicide targeting ALS enzymes . Key Difference: The urea functional group in cinosulfuron improves soil mobility, while the benzoxazole in the target compound may enhance aromatic stacking interactions in biological systems.
Heterocyclic Carboxamide Derivatives
Compounds with benzoxazole or analogous heterocycles exhibit diverse pharmacological activities:
- Thiazolylmethylcarbamate Analogs (e.g., Pharmacopeial Forum PF 43(1) compounds): Structure: Thiazole rings replace benzoxazole, with carbamate or urea linkages.
Functional Reagents: DMT-MM
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) :
- Structure : Shares the 4,6-dimethoxy-triazine core but is quaternized with a morpholinium group.
- Application : Coupling agent for amidation and esterification reactions .
- Key Difference : The morpholinium chloride in DMT-MM enhances water solubility, making it a reagent rather than a bioactive compound.
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods using DMT-MM for amidation, as demonstrated in macrocyclic oxazole synthesis (92% yield for β-hydroxy amide intermediates) .
- Biochemical Potential: Benzoxazoles are known for antimicrobial and anticancer activities, suggesting the target compound could be optimized for such applications.
- Agrochemical Divergence: Unlike Triafamone and cinosulfuron, the absence of sulfonamide/urea groups may limit herbicidal activity but open avenues for novel mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
